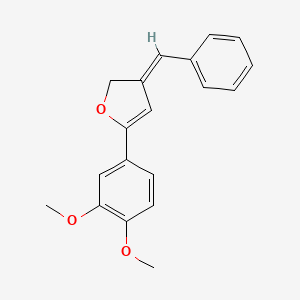

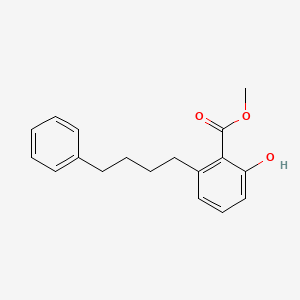

![molecular formula C27H26N2O2 B6339514 3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine CAS No. 365542-40-1](/img/structure/B6339514.png)

3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such complex organic molecules often involves carbon-carbon bond forming reactions. One of the most widely applied methods for this is the Suzuki–Miyaura cross-coupling . This method uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties like melting point, boiling point, and density can be determined experimentally .Scientific Research Applications

Antisecretory and Antiulcer Agents

- A study focused on the synthesis of pyridazine derivatives, replacing the pyridine ring with a pyridazine ring to obtain more potent and less toxic drugs with long-lasting action. These compounds were evaluated for their antisecretory activity and acute toxicity, with some showing significant potency in reducing secretory activity, potentially useful for treating ulcerative conditions (Yamada et al., 1981).

Anticonvulsant Activity

- Another study explored the synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and dihydropyridines. The research found that certain derivatives exhibited significant anticonvulsant activity, suggesting potential applications in treating seizure disorders (Phillips & Knaus, 1991).

Antiparkinsonian and Neuroprotective Properties

- A series of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidines were synthesized and evaluated for their antiparkinsonian activity. The compounds showed significant activity in reducing haloperidol-induced catalepsy in mice, indicating potential for Parkinson's disease treatment and neuroprotection (Azam et al., 2009).

Radiopharmaceutical Applications

- Research on monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium-99m evaluated their potential as radiopharmaceuticals. High kidney uptake and retention in animal models indicated their promise as morphologic renal agents (Edwards et al., 1993).

Antispermatogenic Compounds for Male Contraception

- Structure-activity studies of hexahydroindeno[1,2-c]pyridines revealed their potential as antispermatogenic agents, which could disrupt spermatogenesis, making them viable candidates for male contraceptive research (Cook et al., 1995).

properties

IUPAC Name |

3-[2-[4-[2-methoxy-5-(2-pyridin-3-ylethyl)phenoxy]phenyl]ethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-30-26-15-12-22(7-9-24-5-3-17-29-20-24)18-27(26)31-25-13-10-21(11-14-25)6-8-23-4-2-16-28-19-23/h2-5,10-20H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMZOCPEMFBHIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CN=CC=C2)OC3=CC=C(C=C3)CCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

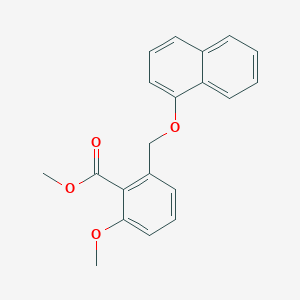

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

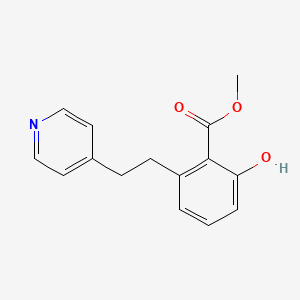

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

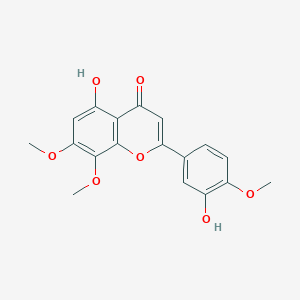

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)